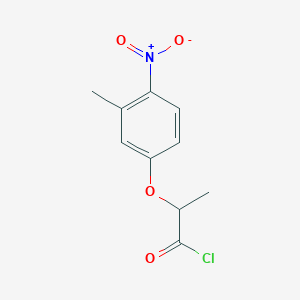
2-(1,1-Difluoroethyl)-1,4-difluorobenzene
Vue d'ensemble
Description
“2-(1,1-Difluoroethyl)-1,4-difluorobenzene” is a chemical compound that contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. It also contains a difluoroethyl group, which is an ethyl group (a two-carbon chain) with two fluorine atoms attached to one of the carbons .
Molecular Structure Analysis
The molecular structure of “2-(1,1-Difluoroethyl)-1,4-difluorobenzene” would consist of a benzene ring with fluorine atoms at the 1 and 4 positions, and a difluoroethyl group at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,1-Difluoroethyl)-1,4-difluorobenzene” would depend on factors such as its molecular structure and the nature of its constituent atoms. For example, the presence of fluorine atoms could make the compound relatively stable and unreactive, as fluorine forms strong bonds with carbon .Applications De Recherche Scientifique
Anesthetic Agent
2-(1,1-Difluoroethyl)-1,4-difluorobenzene: is utilized as a lipid-soluble anesthetic agent. Its efficacy in inducing anesthesia is attributed to its high solubility in lipids, allowing it to easily cross the blood-brain barrier and induce a state of unconsciousness necessary for surgical procedures .
Neuromuscular Blocking Agent
This compound also serves as a neuromuscular blocking agent. It is often administered concurrently with other medications to achieve the desired degree of muscular relaxation during surgeries. This is particularly important in procedures that require complete immobility of the patient .
Analgesic Agent
The analgesic properties of 2-(1,1-Difluoroethyl)-1,4-difluorobenzene make it a powerful pain-relieving agent. It can be used to manage acute pain, providing relief by altering the pain perception pathways in the nervous system .
Solvent for Pharmaceutical Compounds
Due to its chemical stability and solubility profile, it is an excellent solvent for various pharmaceutical compounds. Its ability to dissolve a wide range of substances makes it valuable in the formulation of medications .
Intermediate in Chemical Synthesis
This chemical serves as an intermediate in the synthesis of more complex molecules. Its reactive fluorine atoms make it a versatile building block in organic synthesis, leading to the creation of various pharmaceuticals and polymers .
Electrolyte Solution Component
In the field of electrochemistry, 2-(1,1-Difluoroethyl)-1,4-difluorobenzene is used as a component in electrolyte solutions for batteries. Its inclusion in such solutions can enhance the charging speed and efficiency of batteries, which is crucial for fast-charging applications .
Mécanisme D'action
Propriétés
IUPAC Name |
2-(1,1-difluoroethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWGLQWNDWHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)-1,4-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)